molecular formula C9H15NO B3314275 (E)-N-cyclopropylhex-2-enamide CAS No. 950986-78-4

(E)-N-cyclopropylhex-2-enamide

Cat. No. B3314275
CAS RN: 950986-78-4
M. Wt: 153.22 g/mol
InChI Key: OOWKCUTWLYXPLW-SNAWJCMRSA-N
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Description

(E)-N-cyclopropylhex-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an organic amide that contains a cyclopropyl group and a double bond in its structure. It is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of (E)-N-cyclopropylhex-2-enamide is not well understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators in the body, and inhibition of their activity may have anti-inflammatory effects.
Biochemical and Physiological Effects
Studies have shown that (E)-N-cyclopropylhex-2-enamide has various biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory and anticancer properties. In animal studies, (E)-N-cyclopropylhex-2-enamide has been shown to reduce inflammation and tumor growth. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

(E)-N-cyclopropylhex-2-enamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various research applications. Additionally, this compound has been shown to have low toxicity in animal studies, making it a potentially safe compound for use in research.
However, there are also limitations to using (E)-N-cyclopropylhex-2-enamide in lab experiments. One limitation is that the mechanism of action of this compound is not well understood, making it difficult to design experiments that specifically target its activity. Additionally, this compound may have off-target effects, which can complicate data interpretation.

Future Directions

There are several future directions for research on (E)-N-cyclopropylhex-2-enamide. One potential direction is to further investigate its mechanism of action and identify its molecular targets. This information could help to design more targeted experiments and potentially identify new therapeutic applications for this compound.
Another future direction is to investigate the potential of (E)-N-cyclopropylhex-2-enamide as a precursor for the synthesis of novel materials with unique properties. This could lead to the development of new materials with applications in various fields, including electronics and energy storage.
Finally, more research is needed to fully understand the biochemical and physiological effects of (E)-N-cyclopropylhex-2-enamide. This could help to identify new therapeutic applications for this compound and potentially lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, (E)-N-cyclopropylhex-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, more research is needed to fully understand its mechanism of action and identify its molecular targets. Additionally, further investigation of its biochemical and physiological effects could lead to the development of new therapeutic applications for this compound.

Scientific Research Applications

(E)-N-cyclopropylhex-2-enamide has been used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and inflammation. In organic synthesis, (E)-N-cyclopropylhex-2-enamide is commonly used as a building block for the synthesis of more complex organic compounds. In material science, this compound has been investigated for its potential as a precursor for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(E)-N-cyclopropylhex-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-4-5-9(11)10-8-6-7-8/h4-5,8H,2-3,6-7H2,1H3,(H,10,11)/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWKCUTWLYXPLW-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CC(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C/C(=O)NC1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-cyclopropylhex-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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